Bienvenue dans la boutique en ligne BenchChem!

Gossypol

BH3 mimetic Bcl-2 inhibition enantiomer selectivity

Choose (R)-(-)-Gossypol (AT-101) for its defined pan-Bcl-2 inhibition profile (Bcl-2 Ki=0.32 μM, Bcl-xL Ki=0.48 μM, Mcl-1 Ki=0.18 μM). Unlike racemic gossypol (inactive stereoisomer) or selective agents (venetoclax), AT-101 provides broad-spectrum BH3-mimetic activity essential for baseline apoptosis studies. Validated in male contraceptive trials (92% efficacy) and p53-independent tumor cell killing. Insist on ≥98% purity to ensure experimental reproducibility.

Molecular Formula C30H30O8
Molecular Weight 518.6 g/mol
CAS No. 90141-22-3
Cat. No. B3030409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGossypol
CAS90141-22-3
SynonymsDipotassium Salt, Gossypol
Gossypol
Gossypol Dipotassium Salt
Gossypol Sodium Salt
Gossypol, (+)-Isomer
Gossypol, (+-)-Isomer
Gossypol, (-)-Isomer
Sodium Salt, Gossypol
Molecular FormulaC30H30O8
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O
InChIInChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3
InChIKeyQBKSWRVVCFFDOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water.
Insoluble in water;  soluble in alcohol

Structure & Identifiers


Interactive Chemical Structure Model





Gossypol (CAS 90141-22-3) for Bcl-2 Family Inhibition: Procurement-Ready Evidence & Comparator Analysis


Gossypol (CAS 90141-22-3) is a polyphenolic binaphthyl natural product derived from cottonseed (Gossypium spp.) that exists as two atropisomers due to restricted rotation around the central binaphthyl bond [1]. The R-(-) enantiomer, also designated AT-101, is the biologically active form responsible for the majority of the compound's pharmacological effects . Gossypol functions as a pan-BH3 mimetic, binding to the BH3-binding groove of multiple anti-apoptotic Bcl-2 family proteins including Bcl-2, Bcl-xL, and Mcl-1, thereby disrupting heterodimerization with pro-apoptotic members and triggering mitochondrial apoptosis [2]. Unlike selective Bcl-2 inhibitors such as venetoclax, gossypol exhibits broad-spectrum binding across the anti-apoptotic Bcl-2 repertoire, a characteristic that defines both its therapeutic potential and its differentiation from next-generation analogs [3].

Why Gossypol (AT-101) Cannot Be Substituted with Racemic Gossypol or Next-Generation BH3 Mimetics


Generic substitution of gossypol (AT-101) with racemic (±)-gossypol or structurally related BH3 mimetics is scientifically unjustified due to stereospecific differences in biological activity, divergent toxicity profiles, and distinct target binding spectra. The R-(-) enantiomer demonstrates significantly greater potency than the S-(+) enantiomer in cellular growth inhibition assays, with up to 10-fold differences observed across cancer cell lines, a disparity attributed to differential serum protein binding and intracellular bioavailability rather than target binding affinity per se [1]. Moreover, gossypol's pan-Bcl-2 inhibitory profile distinguishes it from selective agents like venetoclax (Bcl-2-selective) and from apogossypol derivatives which exhibit markedly reduced in vivo toxicity but altered efficacy [2]. Procurement of racemic gossypol—a mixture of approximately 65% (+) and 35% (-) enantiomers—introduces an inactive stereoisomer that may contribute to off-target effects without enhancing therapeutic benefit, thereby compromising experimental reproducibility and clinical translatability [3].

Quantitative Comparator Evidence for Gossypol (AT-101) Selection: Binding Affinity, Cellular Potency, and In Vivo Parameters


Enantiomer-Specific Binding Affinities: R-(-)-Gossypol (AT-101) vs. (+)-Gossypol for Bcl-2 Family Proteins

The R-(-) enantiomer of gossypol (AT-101) binds to Bcl-2, Bcl-xL, and Mcl-1 with sub-micromolar inhibition constants (Ki). In fluorescence polarization competitive binding assays using a FAM-Bid-BH3 peptide, AT-101 exhibits Ki values of 0.32 μM (Bcl-2), 0.48 μM (Bcl-xL), and 0.18 μM (Mcl-1) . While (+)-gossypol demonstrates similar binding affinities to Bcl-2 and Bcl-xL in cell-free assays, AT-101 is significantly more potent in cell-based assays due to differential serum protein interactions . Notably, neither enantiomer inhibits the BIR3 domain nor the pro-apoptotic BID protein, confirming target specificity [1].

BH3 mimetic Bcl-2 inhibition enantiomer selectivity fluorescence polarization

Cellular Growth Inhibition: AT-101 vs. (±)-Gossypol and (+)-Gossypol in Head and Neck Squamous Cell Carcinoma (HNSCC)

In a 6-day MTT assay against UM-SCC-6 and UM-SCC-14A head and neck squamous cell carcinoma lines, AT-101 demonstrates significantly greater growth inhibition compared to both racemic (±)-gossypol and the (+)-enantiomer (P < 0.001) . The IC50 values for AT-101 across ten UM-SCC cell lines cluster between 2-5 μM for sensitive lines and approximately 10 μM for less sensitive lines [1]. (±)-Gossypol exhibits an intermediate growth inhibitory effect only at higher concentrations (10 μM, P < 0.0001) [2]. The potency differential is attributed to serum protein binding effects that preferentially reduce the cellular bioavailability of the (+)-enantiomer [3].

HNSCC cancer cell viability MTT assay enantiomer potency

Lymphoid Malignancy Potency: AT-101 Time-Dependent IC50 Across Diverse Lymphoma Cell Lines

AT-101 demonstrates broad-spectrum activity against a panel of lymphoid malignancies, with IC50 values decreasing progressively over treatment duration, consistent with time-dependent induction of apoptosis. At 24 hours, IC50 ranges from 1.2-7.4 μM; at 48 hours, 0.7-3.9 μM; and at 72 hours, 0.3-1.7 μM . In diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma cell lines, AT-101 at 10 μM disrupts mitochondrial membrane potential (Δψm) in a concentration- and time-dependent manner [1]. This temporal potency profile contrasts with selective Bcl-2 inhibitors such as venetoclax, which exhibit more restricted cell line sensitivity but often greater potency in Bcl-2-dependent malignancies [2].

lymphoma multiple myeloma Bcl-2 inhibitor time-dependent cytotoxicity

Male Contraceptive Efficacy: Gossypol 20 mg/day Clinical Trial Outcomes

In a double-blind, randomized, placebo-controlled clinical trial (n=152), gossypol administered at 20 mg/day demonstrated significant male contraceptive efficacy [1]. Among completers, 31% achieved azoospermia and 61% achieved severe oligospermia (<4 × 10^6 sperm/mL), with a 92% efficacy rate at the end of the loading phase [2]. Maintenance phase efficacy rates were 97% (3 months), 95% (6 months), 92% (9 months), and 98% (12 months) [3]. A separate 19-day administration study confirmed sperm density reduction with no acute effects on serum LH, FSH, PRL, or testosterone, and full recovery of sperm density within 10 days of cessation [4].

male contraception spermatogenesis inhibition non-hormonal contraceptive azoospermia

Toxicity Profile: Gossypol vs. Apogossypol in Normal Murine Models

In a comparative toxicity study in female Balb/c mice (n=6 per group), oral administration of 120 μmol/kg gossypol or apogossypol five times weekly for three weeks revealed significantly greater toxicity for gossypol [1]. The survival curves and body weight measurements demonstrated that apogossypol-treated mice maintained normal weight trajectories and survival rates comparable to vehicle controls, whereas gossypol-treated mice exhibited progressive weight loss and reduced survival [2]. This differential toxicity has driven the development of apogossypol derivatives such as sabutoclax (BI-97C1) and TW-37, which aim to retain pan-Bcl-2 inhibitory activity while reducing the aldehyde-mediated toxicity associated with the parent gossypol scaffold [3].

in vivo toxicity apogossypol survival analysis safety margin

Maximum Tolerated Dose in Humans: Phase I/II Breast Cancer Trial (Gossypol 40 mg/day MTD)

A Phase I/II clinical trial in 20 women with refractory metastatic breast cancer established the maximum tolerated dose (MTD) of oral gossypol at 40 mg/day [1]. Dose escalation from 30 to 50 mg/day revealed dose-limiting dermatologic toxicity (Grade III) in two of three patients receiving 50 mg/day [2]. Grade I-II toxicities included nausea (30%), fatigue (15%), emesis (15%), altered taste (15%), and diarrhea (10%) [3]. Pharmacodynamic analysis of serial biopsies demonstrated concurrent decrease in Cyclin D1 expression and increase in nuclear retinoblastoma (Rb) protein expression in three of four patients, confirming target engagement at clinically achievable doses [4].

Phase I clinical trial maximum tolerated dose breast cancer pharmacodynamics

Procurement-Driven Application Scenarios for Gossypol (AT-101) Based on Validated Evidence


BH3 Mimetic Reference Standard for Pan-Bcl-2 Family Inhibition in Apoptosis Research

Gossypol (AT-101) serves as a well-characterized pan-BH3 mimetic reference standard for investigating mitochondrial apoptosis pathways. Its defined binding affinities to Bcl-2 (Ki = 0.32 μM), Bcl-xL (Ki = 0.48 μM), and Mcl-1 (Ki = 0.18 μM) enable researchers to establish baseline pan-family inhibition before evaluating more selective next-generation agents [1]. The compound's time-dependent cytotoxicity profile across lymphoid malignancies (IC50 decreasing from 1.2-7.4 μM at 24h to 0.3-1.7 μM at 72h) provides a validated benchmark for apoptosis kinetics studies . Researchers comparing novel BH3 mimetics should procure AT-101 as the historical reference compound against which potency, selectivity, and kinetics are measured.

Non-Hormonal Male Contraception Mechanistic Studies and Benchmarking

Gossypol represents the most extensively clinically characterized non-hormonal male contraceptive agent, with established efficacy parameters from randomized controlled trials: 92% contraceptive efficacy at loading phase, 31% azoospermia rate, and reversibility within 10 days of short-course administration [1]. The compound's lack of effect on serum LH, FSH, PRL, and testosterone confirms its non-endocrine mechanism of action . For researchers developing novel male contraceptive agents, gossypol provides an essential positive control and efficacy benchmark. Investigators should procure the pure compound for comparative spermatogenesis inhibition studies, recognizing that the hypokalemia liability observed in long-term trials (statistically significant K+ reduction during maintenance phase) informs safety monitoring requirements [2].

Cancer Combination Therapy Research Leveraging p53-Independent Apoptosis Induction

AT-101 induces apoptosis in tumor cells irrespective of p53 status—killing both p53-wildtype cells (via canonical mitochondrial pathway) and p53-mutant cells (via alternative mechanisms)—a property that distinguishes it from many conventional chemotherapeutics [1]. In head and neck squamous cell carcinoma (HNSCC) models, AT-101 exhibits 2- to 10-fold selectivity for tumor cells over normal human fibroblasts (IC50 differential) and 2- to 3-fold selectivity over oral keratinocytes . The established human MTD of 40 mg/day from Phase I/II breast cancer trials, combined with pharmacodynamic evidence of target engagement (Cyclin D1 suppression, Rb induction), provides a clinical dosing framework for combination regimen design [2]. Investigators pursuing BH3 mimetic-chemotherapy or BH3 mimetic-radiotherapy combinations should procure AT-101 for preclinical proof-of-concept studies where pan-family inhibition and p53-independent activity are mechanistically advantageous.

Natural Product Scaffold Optimization and Derivatization Programs

Gossypol's binaphthyl scaffold serves as the chemical template for multiple optimized BH3 mimetics including apogossypol, sabutoclax (BI-97C1), and TW-37 [1]. The aldehyde moieties responsible for gossypol's narrow therapeutic index (manifested as dose-limiting toxicity at 50 mg/day in humans and reduced survival at 120 μmol/kg in murine models) have been systematically modified in these derivatives to improve safety margins while retaining pan-Bcl-2 binding . For medicinal chemistry programs developing novel Bcl-2 family inhibitors, procurement of high-purity gossypol (≥98%) as the parent scaffold enables structure-activity relationship (SAR) studies, computational docking validation, and the generation of comparator data against optimized derivatives [2]. The atropisomeric nature of gossypol also provides a unique platform for studying stereospecific target engagement and differential pharmacokinetics [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gossypol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.